

The Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition

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Compound of Interest

Compound Name: 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

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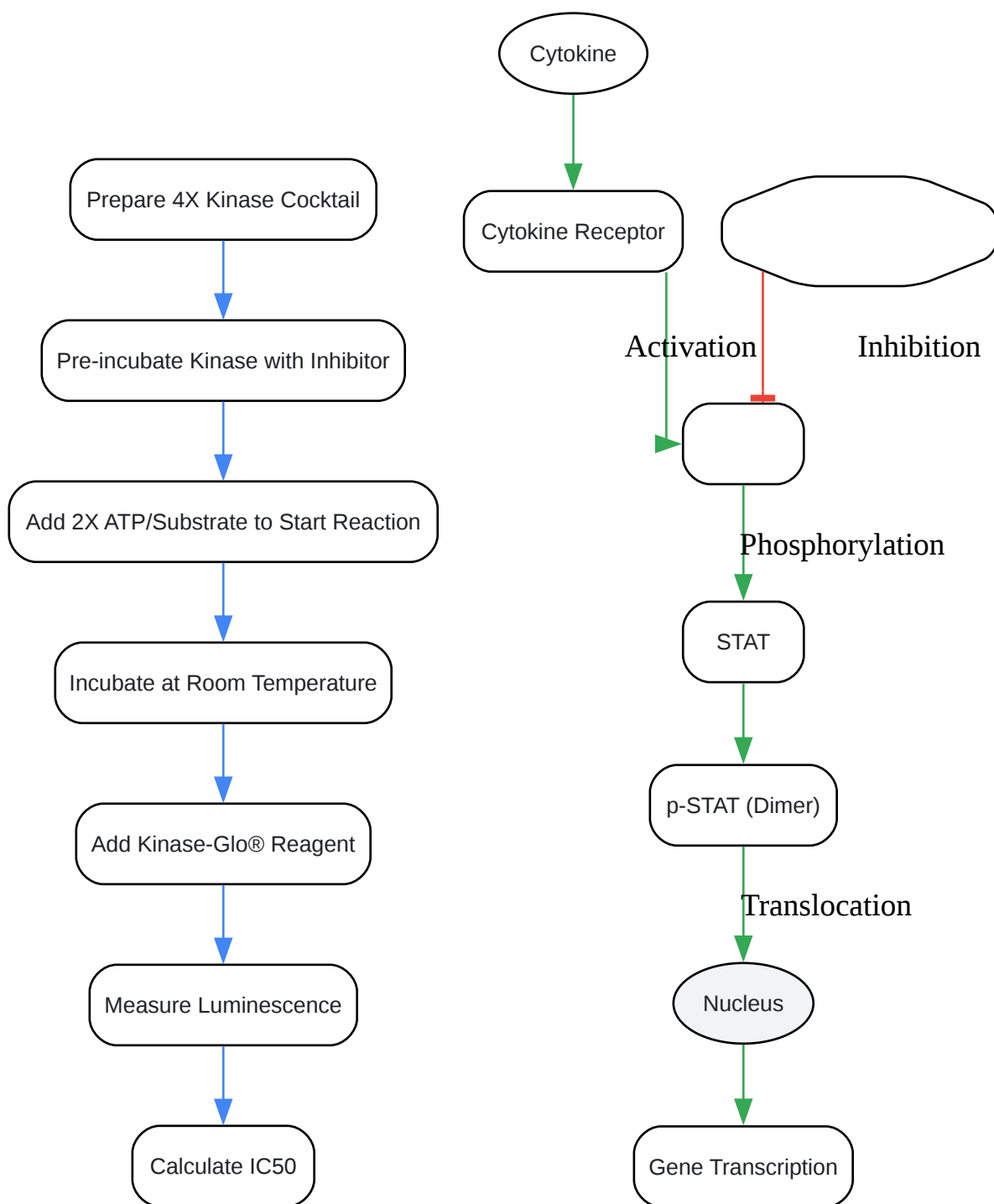
An In-depth Technical Guide to the Structure-Activity Relationship of Aminopyrazole Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the discovery and development of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase active site makes it an ideal starting point for inhibitor design. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of aminopyrazole-based inhibitors targeting various kinase families, details the experimental protocols used to evaluate them, and visualizes the complex biological pathways they modulate.

Core Structure-Activity Relationship (SAR) Principles

The aminopyrazole scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The general aminopyrazole core and its key modification points (R1, R2, R3) are illustrated below. SAR studies have revealed that small changes at these positions can lead to significant differences in biological activity.



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